N-(3-chlorophenyl)-N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S3/c1-24(15-5-2-4-14(22)12-15)18(26)13-30-21-23-17-8-11-29-19(17)20(27)25(21)9-7-16-6-3-10-28-16/h2-6,8,10-12H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRKULFUNEAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. This article summarizes the biological activity of this compound based on various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
-
Antimicrobial Activity :
- Thienopyrimidines have demonstrated significant antibacterial and antifungal properties. For instance, compounds with similar scaffolds have been reported to inhibit the growth of various pathogenic bacteria and fungi through different mechanisms, including disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
- Anticancer Properties :
- Antiviral Activity :
Structure–Activity Relationship (SAR)
The biological activity of thienopyrimidine compounds is closely related to their structural features. Key aspects include:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity by increasing the compound's lipophilicity and ability to penetrate cellular membranes.
- Thieno Group : The thiophene moiety contributes to the overall stability and reactivity of the compound, influencing its interaction with biological targets .
Case Studies
- Antibacterial Evaluation :
- Anticancer Screening :
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following:
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 396.89 g/mol
- IUPAC Name : N-(3-chlorophenyl)-N-methyl-2-{4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the chlorophenyl and thiophene groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed effective inhibition against multiple cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. The presence of the thiophene moiety is thought to enhance its interaction with microbial cell membranes.
- Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new class of antibiotics .
Anti-inflammatory Effects
Preclinical studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidinone core is a common feature in several analogues (Evidences 9, 11, 15). However, structural variations include:
- Simplified pyrimidine cores (): Compounds lacking the thieno-fused system (e.g., dihydropyrimidin-2-yl derivatives) exhibit lower planarity, which may reduce intercalation with DNA or enzymes compared to the target compound.
Table 1: Core Heterocycle Comparison
Substituent Effects
Aromatic Substitutents
- 3-Chlorophenyl vs. 4-Chlorophenyl : The target’s 3-chlorophenyl group introduces steric hindrance and meta-directing electronic effects, differing from the para-chloro analogues (), which may alter receptor interactions .
- Thiophen-2-yl ethyl vs.
Acetamide Modifications
Spectroscopic and Analytical Data
- ¹H NMR : The thiophen-2-yl ethyl group in the target compound would exhibit distinct δ 6.5–7.5 ppm splitting for thiophene protons, contrasting with phenyl-based analogues (e.g., δ 7.2–7.8 ppm in ) .
- MS: Molecular ion peaks for thienopyrimidinone derivatives typically appear at m/z 450–500 (e.g., : m/z 486 [M+H]⁺), aligning with the target’s expected range.
Preparation Methods
Core Thieno[3,2-d]Pyrimidin-4-One Synthesis
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with carbonyl electrophiles. Search results indicate that butanoic anhydride or acetyl chloride is employed under reflux conditions (90–110°C) in dimethylformamide (DMF) to form the pyrimidine ring. For example, 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid reacts with butanoic anhydride to yield the fused oxazine intermediate, which undergoes thermal rearrangement to the pyrimidinone core.
Introduction of the Thiophen-2-Ylethyl Side Chain
Regioselective alkylation at the N3 position of the pyrimidinone is achieved using 2-(thiophen-2-yl)ethyl bromide or iodide. The reaction proceeds in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material within 6–8 hours at 40°C.
Sulfanyl Acetamide Linkage Formation
The sulfanyl bridge is introduced through nucleophilic displacement of a halogen atom (Cl or Br) at the C2 position of the pyrimidinone. 2-Chloro-N-(3-chlorophenyl)-N-methylacetamide is reacted with the thiolate anion generated in situ from sodium hydride (NaH) in tetrahydrofuran (THF). The reaction requires anhydrous conditions and achieves yields of 65–75% after purification.
Final N-Methylation and Aromatic Substitution
N-Methylation of the 3-chloroaniline moiety is performed using methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding the final compound after column chromatography (SiO2, hexane/ethyl acetate 3:1).
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Core cyclization | DMF, 100°C, 12 h | 78–82% |
| Alkylation | DCM, 40°C, DMAP/TEA | 70–75% |
| Sulfanyl bridge | THF, NaH, rt, 4 h | 65–70% |
| N-Methylation | Acetonitrile, 60°C, 6 h | 80–85% |
Elevated temperatures (>100°C) during cyclization improve ring closure but risk decomposition, necessitating precise control. Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in alkylation steps, while THF stabilizes thiolate intermediates.
Catalytic Systems
-
DMAP/TEA : Accelerates alkylation by deprotonating the pyrimidinone N-H group.
-
NaH : Generates the thiolate nucleophile for sulfanyl bridge formation.
-
K2CO3 : Mild base for N-methylation, minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
The absence of NH stretching (3200–3400 cm⁻¹) in IR spectra confirms complete N-methylation.
Yield Optimization Strategies
Molar Ratio Adjustments
A 1.2:1 molar ratio of 2-(thiophen-2-yl)ethyl bromide to pyrimidinone minimizes dimerization side products, improving yield from 65% to 75%.
Reaction Time Modifications
Extending sulfanyl bridge formation from 4 to 6 hours increases conversion from 70% to 82%, though prolonged times (>8 h) promote hydrolysis.
Solvent-Free Alkylation
Recent advances demonstrate that microwave-assisted alkylation under solvent-free conditions reduces reaction time to 15 minutes with comparable yields (72%).
Challenges and Alternative Approaches
Regioselectivity in Alkylation
Competitive O-alkylation is suppressed by using bulky bases (e.g., DBU) and low temperatures (0–5°C), enhancing N-alkylation selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology : Begin with nucleophilic substitution reactions to introduce the thiophen-2-ylethyl group to the pyrimidinone core. Use anhydrous conditions and catalysts like triethylamine to facilitate sulfanylacetamide coupling. For example, similar syntheses achieved 80% yields by maintaining strict temperature control (230°C) and using DMSO-d6 as a solvent . Optimize purification via column chromatography with ethyl acetate/hexane gradients.
- Validation : Confirm intermediates using NMR (e.g., δ 12.50 ppm for NH-3, δ 4.12 ppm for SCH groups) and mass spectrometry (e.g., [M+H] at m/z 344.21) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use 300 MHz NMR in DMSO-d6 to identify NHCO (δ 10.10 ppm) and aromatic protons (δ 7.82 ppm for H-4′) .
- Elemental Analysis : Cross-check experimental vs. calculated values (e.g., C: 45.29% vs. 45.36%; S: 9.30% vs. 9.32%) to detect impurities .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N—H⋯N) and dihedral angles (e.g., 42.25°–67.84° between pyrimidine and benzene rings) to confirm conformation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, HOMO-LUMO, MESP) predict reactivity and interactions?
- Approach : Perform density functional theory (DFT) calculations to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites. Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar acetamides) to assess charge transfer efficiency .
- Validation : Compare computed IR spectra (e.g., C=O stretches at ~1700 cm) with experimental FTIR data to validate models .
Q. How should researchers address contradictions in elemental analysis or spectroscopic data?
- Case Study : reports slight discrepancies in carbon (45.29% vs. 45.36%) and sulfur (9.30% vs. 9.32%) content.
- Resolution : Repeat synthesis under inert atmospheres to exclude oxidation byproducts. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and XPS for elemental quantification .
Q. What structural insights from crystallography inform bioactivity or molecular docking studies?
- Key Findings : Crystal packing analysis reveals π-π stacking (3.8–4.2 Å spacing) between thiophene and pyrimidine rings, stabilizing the bioactive conformation. Intramolecular N—H⋯N bonds (2.1–2.3 Å) restrict rotational freedom, enhancing target binding .
- Application : Use these parameters in molecular dynamics simulations to predict binding affinities for kinase targets.
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- Strategy : Introduce sulfone or phosphonate groups (e.g., at the pyrimidine scaffold) to enhance solubility. Replace the 3-chlorophenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to modulate metabolic stability .
- Validation : Synthesize analogs via Pd-catalyzed cross-coupling and assess logP values (HPLC) and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
